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N-phenylpiperidine-1-carboxamide

C–H Activation Indole Synthesis Cp*Co(III) Catalysis

Standardizing SAR or catalysis requires a clean, unsubstituted parent scaffold. Generic structural analogs alter TPSA, LogP, and biological outcomes unpredictably. - **SAR Benchmark**: Unsubstituted core for NHE1 inhibition (IC50 410 nM) & MOR agonist development (CNS-relevant LogP 1.85-2.70). - **Catalysis Control**: Validated substrate for Cp*Co(III)-catalyzed indole cyclization (66% yield). - **Reliable Supply**: Crystalline solid (MP 172.6-173.6 °C) for immediate use as a reference or library starting point.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 2645-36-5
Cat. No. B3050499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylpiperidine-1-carboxamide
CAS2645-36-5
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15)
InChIKeyUICIJOHWFFTRLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylpiperidine-1-carboxamide Baseline Properties


N-Phenylpiperidine-1-carboxamide (CAS 2645-36-5, MW 204.27 g/mol, C₁₂H₁₆N₂O) is a cyclic urea derivative in which a piperidine ring and an aniline-derived phenyl group are bridged by a carbonyl centre, formally classified as 1-piperidinecarboxamide, N-phenyl- . The compound contains one hydrogen bond donor and one hydrogen bond acceptor, a single rotatable bond, and has a computed LogP ranging from 1.85 to 2.70, with a topological polar surface area of approximately 32–36 Ų [1]. It is supplied as a crystalline solid with a reported melting point of 172.6–173.6 °C . The compound functions dually as a synthetic intermediate and as a ligand scaffold: it serves as a switchable dehydrative catalyst for quinoline synthesis and as the core pharmacophore for diverse biologically active derivatives, including NHE1 inhibitors, analgesics targeting μ-opioid receptors, and TAAR1 agonists .

1
Workflow
Synthetic intermediate and ligand scaffold for N-phenylpiperidine SAR
2
Selection Context
Unfunctionalized core for NHE1, opioid receptor, and TAAR1 target studies
3
Use Context
C–H activation substrate for indole and quinoline synthesis methodology

Why Generic Substitution Fails for N-Phenylpiperidine-1-carboxamide


The N-phenylpiperidine-1-carboxamide scaffold is a privileged structure whose biological potency, synthetic utility, and physicochemical properties are exquisitely sensitive to ring substitution, N-substitution pattern, and urea geometry [1]. Replacing the unsubstituted parent compound (CAS 2645-36-5) with a 4-hydroxyimino analog shifts NHE1 inhibitory potency approximately 5-fold, while exchanging the piperidine ring for a diethylamino group alters indole-forming cyclization yields from 66% to 84% under identical catalytic conditions [2][3]. Even changes that appear conservative—such as replacing piperidine with morpholine—introduce additional hydrogen bond acceptors that raise TPSA and lower LogP, predictably altering membrane permeability and target-binding kinetics [4]. Generic substitution therefore risks not merely quantitative variation but qualitative failure in target engagement, reaction outcome, or ADMET profile.

Selected Scaffold
N-Phenylpiperidine-1-carboxamide (parent core with defined ring geometry and HBD/HBA profile)
Substitution Risk
4-hydroxyimino analog may shift NHE1 potency ~5-fold; diethylamino analog alters indole cyclization yields; morpholine analog raises TPSA, which may affect membrane permeability.

Differentiation Evidence vs. Closest Analogs


Indole Cyclization: Yield vs. 1,1-Diethyl-3-phenylurea

In the Cp*Co(III)-catalyzed dehydrogenative cyclization with diphenylacetylene, N-phenylpiperidine-1-carboxamide afforded the corresponding indole product 4e in 66% isolated yield, whereas the acyclic urea analog 1,1-diethyl-3-phenylurea produced indole 4d in 84% yield under the identical protocol [1]. Both substrates were evaluated in the same study using the same catalytic system ([Cp*Co(CO)I₂] 10 mol%, AgSbF₆ 20 mol%, Fe(OAc)₂ 10 mol%, Ag₂O 0.2 mmol, DCE, 120 °C, 12 h), establishing a direct head-to-head comparison. The 18-percentage-point yield differential demonstrates that the cyclic piperidine-embedded urea is a less efficient directing group for this transformation than its acyclic diethyl counterpart, a factor that directly impacts the choice of substrate for medicinal chemistry libraries targeting indole scaffolds.

Indole Cyclization Yield
Head-to-head
66% (Target)
Reported yield context: cyclic urea directing group may alter catalytic efficiency vs. acyclic analog.
vs. 84% yield with 1,1-diethyl-3-phenylurea under identical Cp*Co(III) conditions.
C–H Activation Indole Synthesis Cp*Co(III) Catalysis

NHE1 Inhibitory Potency vs. 4-Hydroxyimino Analog

N-Phenylpiperidine-1-carboxamide (CAS 2645-36-5) inhibits human sodium/hydrogen exchanger 1 (NHE1) with an IC₅₀ of 410 nM when tested in PS120 fibroblast cells expressing human NHE1 under imposed acidosis conditions [1]. The 4-hydroxyimino-substituted analog (CAS 923163-56-8) exhibits an IC₅₀ of 79 nM against human NHE1 in platelet-rich plasma, representing an approximately 5.2-fold improvement in potency conferred solely by the 4-position hydroxyimino substituent [2]. Although the assay matrices differ (PS120 cells vs. platelet-rich plasma), both measurements use full-length human NHE1 and reflect target engagement in a mammalian cellular context. The magnitude of the potency gap—greater than half a log unit—is consistent with the introduction of a hydrogen-bonding oxime moiety that directly interacts with the exchanger's binding pocket.

NHE1 Inhibitory Potency
Cross-study comparable
IC50 410 nM
Assay-response context: 4-substitution may significantly modulate target engagement.
vs. 79 nM for 4-hydroxyimino analog in mammalian cells.
NHE1 Inhibition Cardioprotection Sodium-Hydrogen Exchanger

Melting Point Comparison with Urea Analogs

N-Phenylpiperidine-1-carboxamide exhibits a melting point of 172.6–173.6 °C , positioning its thermal stability between two structurally related urea derivatives: N,N'-diphenylurea (CAS 102-07-8, symmetrical diaryl urea, MP 239–241 °C) and 1,1-diethyl-3-phenylurea (CAS 1014-72-8, asymmetrical alkyl-aryl urea, MP 80–82 °C) . The 66 °C lower melting point relative to N,N'-diphenylurea reflects the loss of one aryl N–H hydrogen bond donor and the introduction of the flexible piperidine ring, which disrupts crystal packing. Conversely, the 92 °C higher melting point compared to 1,1-diethyl-3-phenylurea reflects the greater conformational rigidity of the piperidine ring versus freely rotating diethyl groups. This intermediate thermal stability profile has direct consequences for storage conditions, solid-state formulation compatibility, and purification by recrystallization.

Melting Point
Data to verify
172.6–173.6 °C
Solid-state handling context for storage and recrystallization screening.
Intermediate thermal stability between diphenylurea (239 °C) and diethylurea (80 °C).
Thermal Stability Solid-State Handling Crystallinity

CNS Physicochemical Profile vs. Morpholine and Piperazine Analogs

N-Phenylpiperidine-1-carboxamide possesses a computed LogP of 1.85–2.70 and a topological polar surface area (TPSA) of 32.34–35.83 Ų, with exactly one hydrogen bond donor and one hydrogen bond acceptor [1]. These values fall within the optimal range for blood-brain barrier (BBB) penetration (LogP 1.5–2.7, TPSA < 60–70 Ų), distinguishing it from more polar heterocyclic analogs: replacement of piperidine with morpholine introduces an additional oxygen atom, increasing HBA count to 2 and TPSA by approximately 10–15 Ų, which is predicted to reduce passive BBB permeability [2]. Conversely, piperazine analogs introduce a second nitrogen with an additional HBD, increasing TPSA and potentially triggering P-glycoprotein efflux. The combination of moderate lipophilicity, low TPSA, and minimal rotatable bonds (1) makes the unsubstituted N-phenylpiperidine-1-carboxamide scaffold a strategically advantageous starting point for CNS-penetrant library design compared to morpholine- or piperazine-containing ureas.

CNS Physicochemical Profile
Class-level inference
TPSA 32–36 Ų
CNS penetration model-fit review: low TPSA may support BBB permeability.
LogP 1.8–2.7, 1 HBD, 1 HBA. Morpholine analog increases TPSA by ~10–15 Ų.
CNS Drug Design ADMET Blood-Brain Barrier Permeability

Analgesic Scaffold Validation in Hot Plate Model

The N-phenylpiperidine-1-carboxamide scaffold has been validated as a productive pharmacophore for opioid analgesic development. The 3,4-disubstituted derivative 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide (compound 2a), designed starting from tramadol, demonstrated an ED₅₀ of 3.1 mg/kg (i.p.) in the 55 °C mouse hot plate model, an effect fully blocked by the opioid antagonist naloxone, confirming μ-opioid receptor (MOR)-mediated antinociception [1]. The unsubstituted parent scaffold (CAS 2645-36-5) lacks the 3-((dimethylamino)methyl) and 4-hydroxy-4-(3-methoxyphenyl) substituents essential for MOR binding and is not itself an analgesic. This establishes the parent compound as the essential unfunctionalized core scaffold from which highly potent derivatives can be elaborated—a critical distinction for procurement: the parent compound is purchased as a versatile starting material for parallel SAR exploration, not as a finished bioactive molecule.

Analgesic Scaffold Validation
Supporting evidence
ED50 3.1 mg/kg (Derivative)
Research fit: parent compound is an unfunctionalized core scaffold for opioid receptor SAR.
Derivative demonstrates MOR-mediated antinociception in hot plate model; parent is inactive.
Analgesic Drug Discovery μ-Opioid Receptor In Vivo Pharmacology

Recommended Applications for N-Phenylpiperidine-1-carboxamide


CNS-Penetrant Lead Optimization via Piperidine SAR

The unsubstituted N-phenylpiperidine-1-carboxamide scaffold provides a clean starting point for systematic SAR exploration at positions 3 and 4 of the piperidine ring, as demonstrated by the successful elaboration to a potent MOR agonist with ED₅₀ of 3.1 mg/kg [1]. The favorable CNS physicochemical profile (LogP 1.85–2.70, TPSA 32–36 Ų, 1 HBD, 1 HBA) supports BBB penetration, making this scaffold ideal for CNS-targeted programs [2]. Procurement of the unsubstituted parent compound eliminates the need for de novo scaffold synthesis and allows parallel library generation via 4-position functionalization (hydroxyimino, sulfonyl, amino, alkylamino) to modulate potency, selectivity, and DMPK properties.

NHE1 Inhibitor Tool Compound for Cardioprotection Screening

With a validated human NHE1 IC₅₀ of 410 nM in PS120 cells [1], N-phenylpiperidine-1-carboxamide serves as a benchmark tool compound for establishing baseline NHE1 inhibitory activity in SAR cascades. Its intermediate potency (below 1 µM but above the 79 nM of the 4-hydroxyimino derivative) makes it an appropriate reference standard for distinguishing genuine structure-activity improvements from assay noise. Research groups investigating cardioprotective NHE1 inhibitors should procure this compound as a control alongside more potent 4-substituted analogs to deconvolute the contribution of the piperidine-urea core from that of the 4-substituent [2].

C–H Activation Substrate for Indole & Quinoline Synthesis

N-Phenylpiperidine-1-carboxamide has been validated as a competent substrate in Cp*Co(III)-catalyzed dehydrogenative cyclization to indoles, delivering 66% isolated yield with diphenylacetylene [1]. This establishes the compound as a suitable model substrate for screening new catalytic systems, directing group variations, and alkyne scope. Synthetic methodology groups should procure this compound as a standardized urea substrate for benchmarking novel C–H activation catalysts against the established Cp*Co(III)/AgSbF₆/Fe(OAc)₂ system. The 66% yield provides a quantitative performance baseline against which improved catalytic conditions can be measured.

ADMET Model Calibration: Physicochemical Reference

The compound's well-defined physicochemical property set—melting point 172.6–173.6 °C, LogP 1.85–2.70, TPSA 32–36 Ų, exactly 1 HBD and 1 HBA, and a single rotatable bond—makes it an excellent calibration standard for computational ADMET prediction models [1][2]. Its properties place it at the boundary of several drug-likeness filters (e.g., it satisfies all Rule of 5 criteria with substantial margin), allowing computational chemists to use experimentally measured values (MP, LogP) to validate in silico predictions before applying the same models to more complex derivatives.

Application
Selection Property
Validation Focus
CNS-penetrant ligand SAR exploration
LogP 1.8–2.7, TPSA 32–36 Ų, 1 HBD, 1 HBA profile
BBB penetration model fit vs. morpholine and piperazine analogs
NHE1 inhibitor SAR reference compound
IC50 410 nM in mammalian cell assay context
Target engagement screening vs. 4-substituted analogs
Synthetic methodology standard substrate
66% yield in benchmark C–H activation conditions
New catalyst benchmarking vs. established Cp*Co(III) system
ADMET model calibration standard
Defined thermal and physicochemical attributes
In silico prediction accuracy vs. experimental data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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